3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole-4-carboxamide core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide nitrogen is linked to a pyrazolo[1,5-a]pyridine moiety via a methylene bridge.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-18-9-11(14(17-18)21-2)13(20)15-7-10-8-16-19-6-4-3-5-12(10)19/h3-6,8-9H,7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTSDBNUDVMYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a pyrazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study demonstrated that compounds with similar structural motifs exhibited significant cytotoxic effects against various cancer cell lines. Specifically, derivatives of pyrazolo[1,5-a]quinazoline showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline | HeLa | 10 | Apoptosis induction |
| 3-Methoxy-1-methyl derivative | MCF-7 | 15 | Cell cycle arrest |
| Other derivatives | A549 | 20 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds have also been documented. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the modulation of NF-kB signaling pathways .
Table 2: Anti-inflammatory Effects
| Compound | Model Used | Inflammatory Marker Reduced | Effectiveness |
|---|---|---|---|
| Pyrazolo derivative A | Rat paw edema | TNF-α | Significant |
| Pyrazolo derivative B | Mouse model | IL-6 | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer progression and inflammation.
- Modulation of Signal Transduction Pathways : These compounds can influence key signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
- Interaction with DNA : Some studies suggest that pyrazole derivatives may bind to DNA or interfere with its replication processes, leading to cytotoxic effects in cancer cells .
Case Study 1: Anticancer Efficacy
In a recent investigation, researchers synthesized a series of pyrazole derivatives, including the target compound. They evaluated their anticancer efficacy using the MTT assay on various cancer cell lines. The results indicated that the compound exhibited a lower IC50 compared to standard chemotherapeutics, suggesting enhanced potency.
Case Study 2: In Vivo Anti-inflammatory Study
Another study assessed the anti-inflammatory effects of the compound in a rat model of arthritis. The administration of the compound significantly reduced paw swelling and levels of inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-4-Carboxamide Derivatives
Compound 11b : 5-Amino-3-(4-Methoxyphenylamino)-N-(4-Methylphenyl)-1H-Pyrazole-4-Carboxamide
- Structure: Differs in the absence of the pyrazolo[1,5-a]pyridine group. Instead, it has a 4-methoxyphenylamino substituent and a 4-methylphenyl carboxamide.
- Properties: Melting point (198–200°C) and antitumor activity noted .
- Comparison : The target compound’s pyrazolo[1,5-a]pyridine moiety may enhance binding affinity to kinase targets compared to the simpler aryl groups in 11b.
Compound 3a : 5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-Yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide
- Structure: Contains a chloro substituent at position 5 and a cyano group on the pyrazole ring.
- Properties : Melting point (133–135°C), yield 68%, and molecular weight 403.1 g/mol .
- Comparison: The chloro and cyano groups in 3a likely increase electrophilicity, whereas the methoxy group in the target compound may improve solubility and metabolic stability.
Pyrazolo[1,5-a]Pyrimidine/Pyridine Derivatives
Compound 15/16 () : Optimized Pyrazolo[1,5-a]Pyrimidines
- Structure : Pyrazolo[1,5-a]pyrimidine core with substituents enhancing PDE4 inhibition.
- Activity : 200-fold potency increase due to strategic substituent placement .
- Comparison : The target compound’s pyrazolo[1,5-a]pyridine scaffold may offer similar tunability for kinase inhibition but with distinct electronic effects from the pyridine vs. pyrimidine rings.
N-(3-Methyl-1-Phenyl-1H-Pyrazol-5-Yl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxamide ()
- Structure : Pyrazolo[1,5-a]pyrimidine linked to a 3-methyl-1-phenylpyrazole via a carboxamide.
- Properties : Molecular formula C17H14N6O, SMILES includes phenyl and methyl groups .
- Comparison : The target compound’s pyridine ring (vs. pyrimidine) and methoxy substituent may alter π-π stacking interactions in biological targets.
Fluorescent Pyrazolo[1,5-a]Pyrimidines ()
- Compounds 86/87 : Exhibit fluorescence with λmax,abs/em up to 360/414 nm.
- Comparison: While the target compound lacks reported fluorescence, its pyridine moiety could be modified for optical applications, similar to amino-substituted derivatives like 87 .
Key Physical Data
Q & A
Q. What are the optimal synthetic routes for 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyridine core via cyclization of precursors such as aminopyridine derivatives. Key steps include:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the pyrazole and pyrazolo[1,5-a]pyridine moieties .
- Solvent selection : Polar aprotic solvents like DMF or DCM are preferred for intermediates, with reaction temperatures controlled between 0°C and 80°C to prevent side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 columns) ensures >95% purity .
Q. How can structural characterization be rigorously validated for this compound?
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methyl group at N1 of the pyrazole ring typically appears as a singlet at δ ~3.2 ppm, while the methoxy group shows a singlet at δ ~3.8 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond angles and torsional parameters with the 4GD structure (PDB ID: 4GD) to validate stereoelectronic effects .
Q. What solvent systems and storage conditions ensure stability for biological assays?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM stock solutions). For in vitro assays, dilute in PBS or cell culture media with <0.1% DMSO to avoid cytotoxicity .
- Stability : Store lyophilized powder at -20°C in inert atmosphere. In solution, avoid prolonged exposure to light or temperatures >4°C to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Synthesize analogs with modified methoxy/methyl groups (e.g., ethoxy, trifluoromethyl) to assess impacts on target binding. For example, replacing the 3-methoxy group with a chlorine atom may enhance hydrophobic interactions in enzyme pockets .
- Functional assays : Pair synthetic modifications with kinase inhibition assays (e.g., JAK2 or EGFR) to quantify IC₅₀ shifts. Use ATP-competitive binding assays to differentiate allosteric vs. competitive mechanisms .
Q. What experimental strategies resolve contradictions between high purity and low bioactivity?
- Orthogonal validation : Confirm purity via HPLC-MS and NMR, then re-test activity in multiple assay formats (e.g., fluorescence polarization vs. radiometric assays) to rule out interference from trace impurities .
- Metabolic stability testing : Use liver microsomes or hepatocyte models to assess rapid degradation in vitro, which may explain discrepancies between biochemical and cellular assays .
Q. How can X-ray crystallography guide lead optimization?
- Co-crystallization : Soak the compound with target proteins (e.g., kinases) to resolve binding modes. For example, the pyrazolo[1,5-a]pyridine moiety may form π-π stacking with conserved phenylalanine residues, while the carboxamide hydrogen-bonds to catalytic lysines .
- Electrostatic potential mapping : Compare DFT-calculated charge distributions with crystallographic data to prioritize substituents that enhance complementary interactions .
Q. What in silico methods predict off-target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against the ChEMBL database. Focus on kinases and GPCRs due to the compound’s heterocyclic scaffold .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding pose stability. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>80%) .
Q. How can enzyme inhibition data be reconciled with cellular cytotoxicity profiles?
- Permeability assays : Measure logP values (e.g., via shake-flask method) to evaluate membrane penetration. A logP >3 may limit cellular uptake despite potent enzyme inhibition .
- Efflux transporter screening : Test inhibition of P-gp or MRP1 using calcein-AM or Hoechst 33342 assays to identify transporter-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
